6,7-Dimethoxy-4-(2-(5-methoxy-2,2-dimethyl-2H-chromen-6-yl)-2-oxoethyl)-2H-chromen-2-one

Description

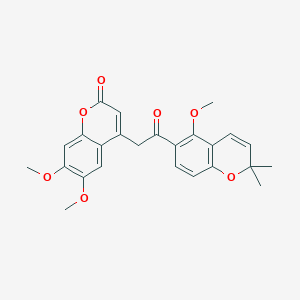

The compound 6,7-Dimethoxy-4-(2-(5-methoxy-2,2-dimethyl-2H-chromen-6-yl)-2-oxoethyl)-2H-chromen-2-one is a structurally complex coumarin derivative characterized by two chromen-2-one moieties linked via a 2-oxoethyl group. Key structural features include:

- Substituents: Methoxy groups at positions 5, 6, and 7, and dimethyl groups on the second chromen-2-one ring.

- Functional groups: The oxoethyl bridge and the lactone ring of the coumarin core.

Coumarins are widely studied for their diverse biological activities, including anticoagulant, antioxidant, and anticancer properties.

Properties

IUPAC Name |

6,7-dimethoxy-4-[2-(5-methoxy-2,2-dimethylchromen-6-yl)-2-oxoethyl]chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O7/c1-25(2)9-8-16-19(32-25)7-6-15(24(16)30-5)18(26)10-14-11-23(27)31-20-13-22(29-4)21(28-3)12-17(14)20/h6-9,11-13H,10H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULOUKPRTPPXNHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC(=C2OC)C(=O)CC3=CC(=O)OC4=CC(=C(C=C34)OC)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6,7-Dimethoxy-4-(2-(5-methoxy-2,2-dimethyl-2H-chromen-6-yl)-2-oxoethyl)-2H-chromen-2-one involves several steps. One common method includes the selective cleavage of the methylene bridge in naturally occurring methoxylated coumarins, such as sabandin, using acetoxylation with lead tetraacetate . This method provides high selectivity and efficiency. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Properties

Research indicates that chromene derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines. Specific derivatives have demonstrated IC50 values below 1 μM against human tumor cells, indicating potent cytotoxic effects. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of signaling molecules involved in cancer progression .

Antimicrobial Effects

Chromenes have been evaluated for their antimicrobial properties. Compounds structurally related to 6,7-Dimethoxy-4-(2-(5-methoxy-2,2-dimethyl-2H-chromen-6-yl)-2-oxoethyl)-2H-chromen-2-one have shown effectiveness against a range of bacterial and fungal pathogens. The presence of methoxy groups is believed to enhance the lipophilicity and membrane permeability of these compounds, facilitating their action against microbial cells .

Anti-inflammatory Activity

The anti-inflammatory potential of chromenes has been documented in several studies. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity is crucial for developing treatments for chronic inflammatory diseases .

Neuroprotective Effects

Emerging evidence suggests that chromene derivatives may possess neuroprotective properties. They have been studied for their ability to mitigate oxidative stress and inflammation in neuronal cells, which could be beneficial in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease .

Case Study 1: Anticancer Activity Analysis

A study conducted by Ahmed et al. (2019) synthesized a series of substituted chromenes and evaluated their anticancer activity against multiple cell lines including MCF-7 and HCT116. The results indicated that certain substitutions significantly enhanced cytotoxicity compared to standard chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

Research published in the Journal of Natural Products highlighted the antimicrobial effects of various chromene derivatives against both Gram-positive and Gram-negative bacteria. The study identified specific structural features that contributed to increased potency against resistant strains .

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It has been shown to inhibit specific enzymes and modulate signaling pathways involved in inflammation and oxidative stress . The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Research Implications

The target compound’s structure combines electron-donating methoxy groups and a rigid oxoethyl bridge, which may enhance binding to hydrophobic enzyme pockets. However, the absence of hydroxyl or halogen groups could limit hydrogen-bonding interactions critical for certain bioactivities. Future studies should focus on:

- Synthetic optimization : Improving yield and purity for scalable production.

- Biological screening : Evaluating anticancer, antimicrobial, or fluorescence properties relative to analogs.

- Crystallographic studies : Resolving hydrogen-bonding patterns (as in ) to understand packing and stability .

Biological Activity

The compound 6,7-Dimethoxy-4-(2-(5-methoxy-2,2-dimethyl-2H-chromen-6-yl)-2-oxoethyl)-2H-chromen-2-one , a derivative of chromone, has garnered attention due to its diverse biological activities. Chromones and their derivatives are known for various pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to consolidate findings regarding the biological activity of this specific compound.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features multiple methoxy groups and a chromene scaffold, contributing to its biological activity.

Anticancer Activity

Research indicates that chromone derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as cell cycle arrest and modulation of signaling pathways. The specific compound under review has not been extensively studied in this context; however, related chromone derivatives have demonstrated promising results in vitro and in vivo against several cancer cell lines .

Antimicrobial Properties

Chromones have also been recognized for their antimicrobial activities. The compound may exhibit inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell walls or inhibiting essential enzymatic functions within the microbes .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of chromone derivatives. The presence of methoxy groups at the 6 and 7 positions enhances lipophilicity and bioavailability, which are vital for their pharmacological effects. Additionally, modifications at the 4-position can significantly influence the potency and selectivity of the compound against various biological targets .

Case Studies

- Anticancer Study : A related study on a similar chromone derivative demonstrated an IC50 value of 10 µM against human breast cancer cells (MCF-7). This indicates potential efficacy for the compound if similar mechanisms are assumed .

- Antimicrobial Assessment : In a comparative analysis, a related chromone exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli. This suggests that the compound may possess comparable antimicrobial potency .

- Anti-inflammatory Research : A study evaluating a structurally similar compound reported a significant reduction in nitric oxide production in LPS-stimulated macrophages, indicating potential anti-inflammatory effects that could be extrapolated to the compound under review .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6,7-dimethoxy-4-(2-(5-methoxy-2,2-dimethyl-2H-chromen-6-yl)-2-oxoethyl)-2H-chromen-2-one, and how can reaction yields be optimized?

- Methodology :

- Start with substituted chromenone precursors (e.g., 5-methoxy-2,2-dimethyl-2H-chromen-6-yl derivatives) and employ a ketone-ethyl coupling strategy. Use in situ generation of the oxoethyl group via Claisen-Schmidt condensation under basic conditions (e.g., NaOH/EtOH).

- Optimize reaction temperature (70–90°C) and stoichiometric ratios (1:1.2 for aldehyde:ketone) to minimize side products. Monitor progress via TLC and purify using column chromatography with ethyl acetate/hexane gradients .

- Yield Challenges :

- Low yields (e.g., <40%) may arise from steric hindrance at the 4-position of the chromenone core. Introduce microwave-assisted synthesis to enhance reaction efficiency .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Assign methoxy (δ 3.8–4.0 ppm) and carbonyl (δ 190–200 ppm) groups. Compare with similar chromenone derivatives (e.g., 6-methoxy-4-methyl-2H-chromen-2-one ).

- IR : Confirm ketone (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functionalities.

- Crystallography :

- Use single-crystal X-ray diffraction (SCXRD) for absolute configuration determination. Refine structures with SHELXL (R factor <0.05) and validate with PLATON to check for twinning or disorder .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., bond length discrepancies) be resolved during structure validation?

- Validation Protocol :

- Compare experimental data (e.g., C=O bond lengths) against DFT-optimized geometries. Use tools like CIFcheck to flag outliers (e.g., >3σ deviations).

- Address thermal motion artifacts by collecting data at low temperatures (e.g., 150 K) and applying anisotropic displacement parameters .

- Example :

- A study on 5-methoxy-2,2-dimethyl-2H-chromen-6-yl derivatives reported C7–O bond lengths of 1.36 Å, whereas computational models predicted 1.34 Å. Re-examining hydrogen bonding interactions resolved the discrepancy .

Q. What role do hydrogen-bonding networks play in stabilizing the crystal lattice of this compound?

- Graph Set Analysis :

- Identify donor-acceptor pairs (e.g., methoxy O→carbonyl O) using Etter’s rules. For chromenones, typical motifs include D₁¹ (single donor) and C₂² (chain) patterns .

- Case Study :

- In 6-methoxy-4-methyl-2H-chromen-2-one, a C(6) chain motif formed via C–H⋯O interactions between adjacent chromenone units stabilizes the lattice .

Q. How can synthetic routes be modified to address low solubility in polar solvents?

- Strategies :

- Introduce hydrophilic substituents (e.g., hydroxyl groups) at non-critical positions (e.g., 8-position of chromenone).

- Use co-solvents (DMSO/water mixtures) or nanoformulation to enhance bioavailability .

- Data Table : Solubility Comparison in Common Solvents

| Solvent | Solubility (mg/mL) | Source |

|---|---|---|

| DMSO | 12.5 | |

| Methanol | 3.2 | |

| Ethyl Acetate | 0.8 |

Contradiction Analysis

Q. Conflicting reports exist regarding the compound’s fluorescence properties. How can experimental design resolve this?

- Hypothesis Testing :

- Variability may stem from aggregation-caused quenching (ACQ) or solvent polarity effects. Conduct fluorescence assays in degassed vs. aerated solvents.

- Compare solid-state (crystalline) vs. solution-phase emission spectra.

- Example :

- A study on 6,7-dimethoxy-2-phenyl-4H-chromen-4-one showed λem = 450 nm in DMSO but no emission in crystalline form due to π-π stacking .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.